2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid
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Overview
Description
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid is a complex organic compound with a unique structure that includes a purine ring system
Mechanism of Action
Target of Action
It’s known that similar xanthine derivatives are nonspecific phosphodiesterase inhibitors and adenosine receptor antagonists .
Mode of Action
Based on its structural similarity to other xanthine derivatives, it may interact with its targets (phosphodiesterases and adenosine receptors) to inhibit their activity .
Biochemical Pathways
Similar xanthine derivatives are known to affect various pathways related to phosphodiesterase activity and adenosine receptor antagonism .
Result of Action
It’s known that similar xanthine derivatives have antiaggregant activity on the level of acetylsalicylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring system, followed by the introduction of the sulfanylacetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and sulfanylacetic acid analogs. Examples include:
- 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
- 3-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylpropanoic acid
Uniqueness
What sets 2-[3-Methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid apart is its specific combination of functional groups and structural features, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-6(2)4-16-8-9(13-12(16)21-5-7(17)18)15(3)11(20)14-10(8)19/h1,4-5H2,2-3H3,(H,17,18)(H,14,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZRVXDCCDLBCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1SCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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